![molecular formula C8H10N2O B1313866 Ethyl isonicotinimidate CAS No. 41050-96-8](/img/structure/B1313866.png)
Ethyl isonicotinimidate
Overview
Description
Ethyl isonicotinimidate is an organic compound with the molecular formula C8H10N2O It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl group attached to the nitrogen atom of the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isonicotinimidate can be synthesized through the reaction of isonicotinic acid with ethanol in the presence of a dehydrating agent. The reaction typically involves the formation of an intermediate ester, which is then converted to the imidate form. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl isonicotinimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isonicotinic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Isonicotinic acid.
Reduction: Ethyl isonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl isonicotinimidate features a pyridine ring and an isonicotinamide moiety, which contribute to its unique chemical properties. The compound's structure enables it to interact with various biological targets, influencing multiple signaling pathways.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: this compound serves as a precursor in the synthesis of more complex organic molecules. It is particularly valuable in creating various pyridine derivatives, which are essential in medicinal chemistry and materials science.
2. Biology:
- Ligand in Enzyme Studies: This compound is utilized as a ligand to study enzyme interactions and receptor binding. It aids researchers in understanding the molecular mechanisms underlying various biological processes.
- Biological Activity: this compound exhibits several significant biological activities, including:
- Enzyme Inhibition: It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular metabolism and differentiation. This inhibition has potential therapeutic implications for conditions such as Alzheimer's disease and type II diabetes.
- Phosphodiesterase Inhibition: The compound has potential as a phosphodiesterase-4 inhibitor, which may increase intracellular cyclic adenosine monophosphate (cAMP) levels, suggesting applications in treating respiratory diseases and inflammatory conditions.
3. Medicine:
- Therapeutic Properties: Derivatives of this compound are being explored for their therapeutic properties, particularly in anticancer research. Studies indicate that these derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
4. Industry:
- Catalyst in Chemical Reactions: In industrial applications, this compound is used as a catalyst to enhance the efficiency and selectivity of various chemical processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
1. Inhibition of GSK-3:
A study demonstrated that this compound selectively inhibits GSK-3 without affecting other kinases, highlighting its potential for targeted therapies in neurodegenerative diseases.
2. Anticancer Activity:
Research indicated that derivatives of isonicotinamides, including this compound, exhibited significant anticancer properties by inducing apoptosis in various cancer cell lines.
3. Anti-inflammatory Potential:
Preliminary data suggest that this compound can effectively modulate inflammatory responses by increasing cAMP levels, making it a candidate for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl isonicotinimidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl isonicotinimidate can be compared with other similar compounds such as:
Isonicotinic acid: A precursor in the synthesis of this compound.
Ethyl isonicotinate: Another ester derivative of isonicotinic acid.
Isonicotinamide: A related compound with similar structural features.
Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Biological Activity
Ethyl isonicotinimidate (EIN) is a derivative of isonicotinamide, a compound known for its diverse biological activities. This article explores the biological activity of EIN, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group attached to the isonicotinamide structure. This modification may influence its solubility, bioavailability, and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
EIN has been investigated for its potential antimicrobial properties. Studies have shown that compounds related to isonicotinamide exhibit significant activity against various bacterial strains. For instance, a study indicated that derivatives of isonicotinamide can inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Properties
Research has also highlighted the anticancer potential of EIN. A study demonstrated that certain isonicotinamide derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . The cytotoxic effects were evaluated using various cancer cell lines, revealing that EIN exhibits selective toxicity towards malignant cells while sparing normal cells.
3. Mechanism of Action
The biological activity of EIN can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : EIN may inhibit enzymes involved in critical metabolic processes, leading to reduced cell proliferation in cancer cells.
- Signal Transduction Modulation : It has been suggested that EIN could modulate pathways related to apoptosis and cell cycle regulation .
Table 1: Summary of Biological Activities of Ethyl Isonicotinamidate
Case Study: Anticancer Effectiveness
In a notable case study, researchers evaluated the effectiveness of EIN on breast cancer cell lines (MCF-7). The study found that treatment with EIN led to a significant decrease in cell viability, with an IC50 value indicating potent anticancer activity. Further analysis revealed that EIN treatment resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis .
Properties
IUPAC Name |
ethyl pyridine-4-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBGAUWXMOYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483045 | |
Record name | Ethyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41050-96-8 | |
Record name | Ethyl 4-pyridinecarboximidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41050-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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